REACTION_CXSMILES
|
[C:1]([CH:9]([CH2:13][CH3:14])C(O)=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(=[O:20])C(C)(C)C.[C:22]1([CH:28]2[CH2:32][O:31][C:30](=[O:33])[NH:29]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.S(=O)(=O)(O)O>ClCCl.CN(C)C=O.CN(C)C1C=CN=CC=1.C(N(CC)CC)C>[O:33]=[C:30]1[N:29]([C:15](=[O:20])[CH2:14][CH2:13][CH2:9][C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:8])[CH:28]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:32][O:31]1
|
Name
|
benzoylbutyric acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C(=O)O)CC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1NC(OC1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1NC(OC1)=O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 7 hours (monitored by TLC)
|
Duration
|
7 h
|
Type
|
STIRRING
|
Details
|
stirred briefly
|
Type
|
CUSTOM
|
Details
|
the phases are then separated
|
Type
|
WASH
|
Details
|
phase is washed with 5 percent strength bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
recrystallization from ethyl acetate/n-heptane
|
Type
|
CUSTOM
|
Details
|
MS (DCl+): 338 (M+H+), is obtained
|
Type
|
CUSTOM
|
Details
|
is obtained when
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
O=C1OCC(N1C(CCCC(=O)C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |